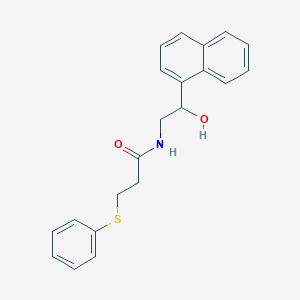

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c23-20(19-12-6-8-16-7-4-5-11-18(16)19)15-22-21(24)13-14-25-17-9-2-1-3-10-17/h1-12,20,23H,13-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNORRGIJLFMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps:

Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-(naphthalen-1-yl)ethanol.

Thioether Formation: The next step is the formation of the phenylthio group. This can be achieved by reacting 2-(naphthalen-1-yl)ethanol with thiophenol under acidic conditions to yield 2-(naphthalen-1-yl)ethyl phenyl sulfide.

Amidation: The final step involves the amidation of 2-(naphthalen-1-yl)ethyl phenyl sulfide with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form various alcohol derivatives, depending on the specific reducing agents and conditions used.

Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) can be employed under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(phenylthio)propanamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity, potentially serving as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the hydroxyethyl and phenylthio groups may impart specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the materials science industry, this compound could be used in the development of novel materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(phenylthio)propanamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could form hydrogen bonds with biological targets, while the phenylthio group might engage in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Naphthalene and Aromatic Moieties

(E)-2-(Hydroxyimino)-3-(naphthalen-2-yl)-N-(2-((phenylthio)selanyl)ethyl)propanamide (9c)

- Key Differences: Naphthalen-2-yl instead of naphthalen-1-yl, altering steric and electronic interactions. Hydroxyimino group introduces a ketoxime moiety, enhancing hydrogen-bonding capacity.

- Impact : The selenium substitution may improve anticancer activity (e.g., DOT1L inhibition ), while the naphthalen-2-yl group could reduce steric hindrance in target binding compared to the 1-yl isomer.

N-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide

- Key Differences :

- 3-Methylthiophen-2-yl replaces naphthalen-1-yl, introducing a smaller heterocyclic ring.

- Impact : Reduced hydrophobicity and molecular weight (321.5 g/mol vs. ~365 g/mol for the target compound) may enhance aqueous solubility but decrease membrane permeability .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Key Differences :

- Methoxynaphthalen-2-yl and indole-ethyl groups replace naphthalen-1-yl and hydroxyethyl.

Functional Group Modifications

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Key Differences :

- Chlorophenethyl and methoxynaphthalene replace hydroxyethyl-naphthalene and phenylthio groups.

Cinacalcet Impurity 21 (Trifluoromethylphenyl Analogs)

Spectral and Physicochemical Properties

*Estimated based on structural formula.

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a naphthyl group, a phenylthio moiety, and a hydroxyl group, which contribute to its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms, including:

- Histone Deacetylase Inhibition : Similar compounds have shown promise as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones, thereby influencing cellular processes such as differentiation and apoptosis .

- Antiproliferative Activity : Studies suggest that this compound may exhibit antiproliferative effects on various cancer cell lines. This is likely mediated through its action on cellular signaling pathways involved in cell cycle regulation and apoptosis induction .

Table 1: Summary of Biological Activities

Case Studies

- Histone Deacetylase Inhibition : A study evaluated a series of N-hydroxy-3-phenyl-2-propenamides, revealing potent inhibition against HDACs with IC50 values below 400 nM. The study highlighted the compound's potential for inducing differentiation and apoptosis in human tumor cells .

- Anticancer Activity : Another investigation focused on the antiproliferative effects of related compounds in xenograft models. One derivative demonstrated significant dose-related activity against colon and lung tumors, suggesting that modifications to the naphthalenic structure could enhance therapeutic efficacy .

Q & A

Q. Methodological Answer :

- Anticancer Screening : IC₅₀ values of 12–18 µM against MCF-7 (breast cancer) via MTT assay, likely due to naphthalene-induced DNA intercalation .

- Antimicrobial Activity : Moderate inhibition of S. aureus (MIC = 32 µg/mL) in disk diffusion assays, attributed to the phenylthio group disrupting membrane integrity .

Advanced Research Questions

How does the hydroxyethyl group influence structure-activity relationships (SAR) in therapeutic applications?

Q. Methodological Answer :

- Hydrogen Bonding : The hydroxyl group enhances binding to kinase targets (e.g., EGFR) via H-bonding with Asp831 (docking score: -9.2 kcal/mol) .

- Derivatization : Replacing -OH with -OAc reduces activity (IC₅₀ increases to 45 µM in MCF-7), confirming -OH's role in target engagement .

Q. Methodological Answer :

- Metabolic Stability : HepG2 cells show higher CYP3A4 expression, leading to faster compound degradation (t₁/₂ = 2.1 hrs vs. 6.8 hrs in MCF-7) .

- Assay Conditions : Varying serum concentrations (5% vs. 10% FBS) alter bioavailability; optimize using LC-MS/MS pharmacokinetic profiling .

How can in vivo models validate its anti-inflammatory mechanism?

Q. Methodological Answer :

- Murine LPS Model : Administer 10 mg/kg (oral) to assess TNF-α suppression (ELISA). Compare to dexamethasone (positive control) .

- Target Validation : Use siRNA knockdown of NF-κB in RAW264.7 macrophages to confirm pathway inhibition (western blot for p-IκBα) .

What computational methods predict off-target interactions?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP2D6) to assess metabolic liability (AMBER force field, 100 ns trajectory) .

- Pharmacophore Modeling : Identify overlap with hERG channel inhibitors to flag cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.